molecular formula C14H9Cl2FN2O B3847597 N'-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide

N'-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide

Cat. No.: B3847597
M. Wt: 311.1 g/mol
InChI Key: QGQWDKNUYHKGDD-QGMBQPNBSA-N
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Description

N’-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group substituted with dichloro and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-fluorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N’-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication and repair, thereby inducing DNA damage and cell death.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,6-dichlorobenzylidene)hexadecanohydrazide
  • N’-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(2,6-dichlorobenzylidene)-2-iodobenzohydrazide

Uniqueness

N’-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide is unique due to the presence of both dichloro and fluorine substituents, which impart distinct chemical and biological properties. This combination of substituents can enhance its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2O/c15-12-2-1-3-13(16)11(12)8-18-19-14(20)9-4-6-10(17)7-5-9/h1-8H,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQWDKNUYHKGDD-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2,6-dichlorobenzylidene)-4-fluorobenzohydrazide
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